5-({[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}amino)-1,3-dihydro-2H-benzimidazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-({[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]METHYL}AMINO)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is a complex organic compound that features a benzodiazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]METHYL}AMINO)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE typically involves multiple steps. The process begins with the preparation of the furan and benzodiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include chlorinated solvents and catalysts to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
5-({[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]METHYL}AMINO)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and methoxy positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or demethoxylated compounds.
Scientific Research Applications
5-({[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]METHYL}AMINO)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism by which 5-({[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]METHYL}AMINO)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Cephalexin: An antibiotic with a similar core structure, used to treat infections.
4-Methoxyphenethylamine: A compound used in the synthesis of various organic molecules.
Uniqueness
5-({[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]METHYL}AMINO)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H16ClN3O3 |
---|---|
Molecular Weight |
369.8 g/mol |
IUPAC Name |
5-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methylamino]-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C19H16ClN3O3/c1-25-18-6-2-11(8-14(18)20)17-7-4-13(26-17)10-21-12-3-5-15-16(9-12)23-19(24)22-15/h2-9,21H,10H2,1H3,(H2,22,23,24) |
InChI Key |
POJMAJJTEOZPSW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=C(O2)CNC3=CC4=C(C=C3)NC(=O)N4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.